3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid 3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 838812-05-8
VCID: VC0508355
InChI: InChI=1S/C18H15ClN2O4/c19-13-4-6-15(7-5-13)21-10-12(9-16(21)22)17(23)20-14-3-1-2-11(8-14)18(24)25/h1-8,12H,9-10H2,(H,20,23)(H,24,25)
SMILES: C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C18H15ClN2O4
Molecular Weight: 358.8g/mol

3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

CAS No.: 838812-05-8

Main Products

VCID: VC0508355

Molecular Formula: C18H15ClN2O4

Molecular Weight: 358.8g/mol

3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid - 838812-05-8

CAS No. 838812-05-8
Product Name 3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
Molecular Formula C18H15ClN2O4
Molecular Weight 358.8g/mol
IUPAC Name 3-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid
Standard InChI InChI=1S/C18H15ClN2O4/c19-13-4-6-15(7-5-13)21-10-12(9-16(21)22)17(23)20-14-3-1-2-11(8-14)18(24)25/h1-8,12H,9-10H2,(H,20,23)(H,24,25)
Standard InChIKey KWMGXWVHPSYSPA-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)O
Canonical SMILES C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)O
PubChem Compound 2983675
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator